2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis . It is often used as a building block in the synthesis of more complex molecules. Its unique structure allows it to react in ways that other compounds cannot, making it a valuable tool for chemists .
Proteinogenic α-Amino Acids (α-AAs)
It has been used in the synthesis of hybrid oligomers of various lengths by combining ABOC and proteinogenic α-amino acids (α-AAs) . This has led to the discovery of a chain-length-dependent conformational polymorphism between the 9/11- and a wider 18/16-helix in solution .
Transporting Neutral Amino Acids
The compound has been investigated in several cancers because of its onco-fetal nature . Based on the studies of its functional inhibition, it has been proposed for transporting neutral amino acids into cells .
Inhibitor of Amino Acid Transport
It has been used as an inhibitor of amino acid transport across cell membranes . This application is particularly important in the field of biochemistry and cell biology, where understanding how substances move across cell membranes is crucial .
Research Use
The compound is primarily used for research purposes . Its unique structure and properties make it a subject of interest for many researchers in the field of organic chemistry .
Mechanism of Action
Target of Action
The primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid , also known as 2-Amino-2-norbornanecarboxylic acid , is the large amino acid transporters . These transporters play a crucial role in the transport of amino acids across cell membranes .
Mode of Action
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid acts as an inhibitor of these large amino acid transporters . By inhibiting these transporters, it disrupts the normal transport of amino acids across the cell membrane .
Result of Action
The inhibition of large amino acid transporters by 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can potentially suppress tumor progression and apoptosis . This suggests that the compound may have potential anti-tumor activity .
properties
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVBVXDFRDIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942624 | |
Record name | 2-Aminonorbornane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
20448-79-7, 39669-35-7 | |
Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminonorbornane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid?
A1: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has a molecular formula of C8H13NO2 and a molecular weight of 155.20 g/mol.
Q2: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid chiral?
A: Yes, BCH is a chiral molecule, existing as four stereoisomers. Its insulin-releasing activity is stereospecific, with the (−)-b-aminobicycloheptane carboxylic acid isomer exhibiting the most potent activity. []
Q3: What is the primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid in biological systems?
A: BCH primarily targets the L-type amino acid transporter (LAT) family. These transporters are responsible for the sodium-independent transport of large, neutral amino acids across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: How does 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid interact with its target?
A: BCH acts as a competitive inhibitor of LATs, binding to the transporter and preventing the uptake of natural amino acids like leucine, isoleucine, phenylalanine, and tyrosine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the downstream effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid inhibiting L-type amino acid transporters?
A5: Inhibiting LATs with BCH can have various downstream effects, depending on the cell type and experimental context. Some observed effects include:
- Reduced amino acid uptake: BCH directly reduces the cellular uptake of LAT substrates, impacting protein synthesis and cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Altered insulin release: In pancreatic beta cells, BCH can both stimulate and inhibit insulin release depending on the experimental conditions. It has been shown to activate glutamate dehydrogenase, influencing insulin secretion. [, , , ]
- Changes in glutathione metabolism: BCH can indirectly affect glutathione efflux from hepatocytes, potentially by interacting with methionine transport. []
- Modulation of methylmercury uptake: BCH can inhibit the transport of methylmercury across the blood-brain barrier, suggesting that methylmercury may utilize LATs for CNS entry. []
Q6: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid specific to a particular L-type amino acid transporter subtype?
A: While BCH exhibits broad inhibition of LATs, studies suggest some preference for specific subtypes. For instance, it shows significant inhibition of LAT1 and LAT2, both involved in the transport of large neutral amino acids. [, ] It also interacts with system L2, another Na+-independent transporter system. []
Q7: How is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid used in scientific research?
A7: BCH is widely used as a pharmacological tool to:
- Characterize amino acid transport systems: Researchers employ BCH to identify and differentiate between various amino acid transporters in different cell types and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Study the role of LATs in specific physiological processes: By selectively inhibiting LATs with BCH, researchers can investigate their involvement in processes such as insulin secretion, nutrient uptake, and neurotransmitter release. [, , , , , ]
- Develop novel drug delivery strategies: Understanding the interaction of BCH with LATs can provide insights for designing drug delivery systems that utilize these transporters to enhance drug uptake into specific cells or tissues. [, ]
Q8: Are there any other research areas where 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is relevant?
A8: Yes, BCH has also been explored in the development of:
- Anti-cancer agents: Researchers are investigating the potential of targeting LAT1, which is overexpressed in several cancers, with BCH-derived compounds as a novel therapeutic strategy. [, , ]
- Probes for imaging techniques: Studies have explored the use of radiolabeled BCH analogs for visualizing tumors with positron emission tomography (PET). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.